SN50

Descripción general

Descripción

SN50 es un péptido sintético permeable a las células derivado de la secuencia de localización nuclear del factor nuclear kappa B (NF-κB). Es conocido por su capacidad para inhibir la translocación de NF-κB al núcleo, modulando así diversos procesos celulares, incluida la inflamación y las respuestas inmunitarias .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

SN50 se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método que se utiliza comúnmente para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:

Acoplamiento: Cada aminoácido se activa y acopla a la cadena peptídica unida a la resina.

Desprotección: Se elimina el grupo protector temporal del aminoácido para permitir la adición del siguiente aminoácido.

Escisión: El péptido completado se escinde de la resina y se purifica

Métodos de Producción Industrial

La producción industrial de this compound sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y el rendimiento. El proceso implica rigurosas medidas de control de calidad, incluida la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas, para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

SN50 experimenta principalmente reacciones de formación y escisión de enlaces peptídicos durante su síntesis. No suele participar en reacciones de oxidación, reducción o sustitución en condiciones fisiológicas normales .

Reactivos y Condiciones Comunes

Reactivos de Acoplamiento: N,N'-Diisopropilcarbodiimida (DIC), O-Benzotriazol-N,N,N',N'-tetrametil-uronium-hexafluorofosfato (HBTU)

Reactivos de Desprotección: Ácido trifluoroacético (TFA)

Reactivos de Escisión: TFA, agua y captadores como el triisopropilsilano (TIS).

Principales Productos Formados

El principal producto formado es el propio péptido this compound. Durante la síntesis, también se forman péptidos protegidos intermedios, que posteriormente se desprotegen y se escinden para obtener el producto final .

Aplicaciones Científicas De Investigación

Corneal Alkali Burns

One significant application of SN50 is in the treatment of corneal alkali burns. A study demonstrated that topical administration of this compound effectively reduced the incidence of epithelial defects and ulceration in healing corneas in a mouse model. The treatment suppressed NF-κB activation, leading to decreased inflammatory responses and improved epithelial cell proliferation mediated by tumor necrosis factor-alpha (TNF-α) signaling pathways .

Inflammatory Diseases

This compound has shown promise in addressing various inflammatory conditions. For instance, it was evaluated for its ability to mitigate inflammation and acute respiratory distress syndrome (ARDS) caused by high tidal volume ventilation. This compound treatment resulted in reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α, indicating its potential as a therapeutic agent in managing ventilator-induced lung injury (VILI) .

Adipose Tissue Inflammation

Research has highlighted this compound's role in reducing inflammation in adipose tissues. In a study involving human adipocytes, this compound inhibited NF-κB translocation and activity, leading to decreased secretion of TNF-α and angiotensinogen (AGT). This suggests that this compound could be beneficial in treating obesity-related inflammation .

NF-κB Inhibition

This compound functions primarily by inhibiting the nuclear translocation of NF-κB, thereby preventing its activation and subsequent transcription of pro-inflammatory genes. This mechanism underlies its efficacy across various applications, from ocular injuries to systemic inflammatory responses.

Impact on Cytokine Production

By inhibiting NF-κB, this compound reduces the expression of key cytokines involved in inflammation. Studies have shown significant reductions in TNF-α and IL-6 levels following this compound treatment, which correlates with decreased inflammation and tissue damage .

Case Studies

Mecanismo De Acción

SN50 ejerce sus efectos inhibiendo la translocación de NF-κB al núcleo. NF-κB es un factor de transcripción que regula la expresión de genes implicados en la inflamación, las respuestas inmunitarias y la supervivencia celular. Al impedir que NF-κB entre en el núcleo, this compound reduce la transcripción de estos genes, modulando así la respuesta celular a diversos estímulos .

Comparación Con Compuestos Similares

Compuestos Similares

SN50M: Una versión modificada de SN50 con mayor permeabilidad celular.

SN50R: Un péptido de control que no inhibe la translocación de NF-κB.

BAY 11-7082: Un inhibidor de la fosforilación de IκBα, que inhibe indirectamente la activación de NF-κB

Singularidad

This compound es único en su inhibición directa de la translocación nuclear de NF-κB, lo que lo distingue de otros inhibidores de NF-κB que se dirigen a las moléculas de señalización ascendente. Este mecanismo de acción directo convierte a this compound en una herramienta valiosa para estudiar el papel específico de NF-κB en diversos procesos celulares .

Actividad Biológica

SN50 is a cell-permeable peptide that acts as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This compound has garnered attention for its potential therapeutic applications in various inflammatory and pathological conditions, particularly due to its ability to inhibit the translocation of NF-κB p65 into the nucleus, thereby modulating gene expression related to inflammation and immune responses.

This compound was synthesized to contain a hydrophilic region from the signal peptide of Kaposi fibroblast growth factor, which facilitates membrane translocation, and a nuclear localization sequence derived from the p50 subunit of NF-κB. This design allows this compound to effectively inhibit NF-κB activity by preventing the nuclear translocation of its p65 subunit, which is crucial for the transcriptional activation of pro-inflammatory genes.

Key Findings from Research Studies

-

Inhibition of Alveolar Hypercoagulation :

- In a study on acute respiratory distress syndrome (ARDS), this compound was shown to attenuate alveolar hypercoagulation and inhibit fibrinolysis by blocking NF-κB p65 translocation. The treatment resulted in decreased expression of tissue factor (TF) and plasminogen activator inhibitor-1 (PAI-1) in lung tissues .

- Table 1: Effects of this compound on ARDS Markers

Marker LPS Group (Control) This compound Treatment (Dose-dependent) TF mRNA Increased Decreased PAI-1 mRNA Increased Decreased APC Production Decreased Increased -

Impact on Adipocyte Function :

- This compound has also been studied in cultured human adipocytes, where it reduced the secretion of tumor necrosis factor-alpha (TNF-α) and angiotensinogen (AGT) in response to lipopolysaccharide (LPS) stimulation. This suggests a role for this compound in modulating inflammatory responses in metabolic disorders .

- Table 2: this compound Effects on Adipocyte Cytokine Secretion

Cytokine Control Group This compound Treatment TNF-α High Significantly Lowered AGT Elevated Reduced - Inhibition of IL-17A Expression :

Case Study 1: Treatment of ARDS

In a controlled experiment involving LPS-induced ARDS in mice, this compound was administered prior to LPS exposure. Results showed significant reductions in markers associated with coagulation and inflammation, affirming its potential as a therapeutic agent for ARDS management.

Case Study 2: Metabolic Disorders

Research on human adipocytes demonstrated that this compound could mitigate inflammatory cytokine release linked to obesity-related complications. This positions this compound as a candidate for treating metabolic syndrome by targeting inflammatory pathways.

Propiedades

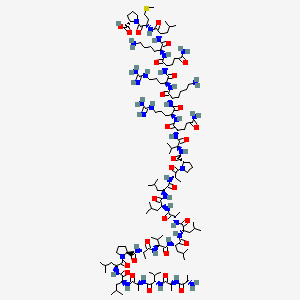

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWLNURBQMTKEB-URDPEVQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H230N36O29S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2781.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.